Clathrodin

Beschreibung

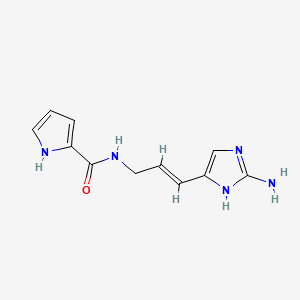

structure given in first source; isolated from marine sponges of the genus Agelas

Structure

3D Structure

Eigenschaften

CAS-Nummer |

135383-64-1 |

|---|---|

Molekularformel |

C11H13N5O |

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H13N5O/c12-11-15-7-8(16-11)3-1-6-14-10(17)9-4-2-5-13-9/h1-5,7,13H,6H2,(H,14,17)(H3,12,15,16)/b3-1+ |

InChI-Schlüssel |

PJKFCZYTTBYEHL-HNQUOIGGSA-N |

Isomerische SMILES |

C1=CNC(=C1)C(=O)NC/C=C/C2=CN=C(N2)N |

Kanonische SMILES |

C1=CNC(=C1)C(=O)NCC=CC2=CN=C(N2)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Clathrodin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Clathrodin from Agelas Sponges: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are prolific producers of structurally diverse and biologically active secondary metabolites.[1][2][3][4][5] Among these compounds, the pyrrole-imidazole alkaloids represent a significant class with a wide range of pharmacological activities. This technical guide focuses on clathrodin, a non-brominated pyrrole-imidazole alkaloid first isolated from the Caribbean sea sponge Agelas clathrodes. This document provides a comprehensive overview of the discovery, isolation, biological activity, and a proposed mechanism of action for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported in 1991 by Morales and Rodríguez from a methanol extract of the marine sponge Agelas clathrodes, collected near Desecheo Island, Puerto Rico. Its structure was elucidated as N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide based on spectroscopic data. This compound is a member of the oroidin family of alkaloids, which are characterized by a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original discovery paper by Morales and Rodríguez (1991) and general methods for the isolation of pyrrole-imidazole alkaloids from Agelas sponges.

Workflow for this compound Isolation

Figure 1. Experimental Workflow for this compound Isolation

Methodology:

-

Extraction: The sponge material is macerated with methanol (MeOH) at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water (H₂O) and sequentially partitioned with chloroform (CHCl₃) and n-butanol (n-BuOH). The n-BuOH soluble portion, which contains the more polar alkaloids, is collected.

-

Reversed-Phase Chromatography: The n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase. The column is first eluted with H₂O to remove highly polar impurities.

-

Silica Gel Chromatography: The fraction containing this compound is further purified by silica gel column chromatography. The column is eluted with a solvent system of CHCl₃-MeOH (4:1) saturated with ammonia (NH₃) to yield pure this compound.

Antimicrobial Activity Assay

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

References

- 1. N-containing metabolites from the marine sponge Agelas clathrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]

Clathrodin: A Technical Guide to its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a pyrrole-2-aminoimidazole alkaloid first isolated from the marine sponge Agelas clathrodes. As a member of the oroidin family of natural products, it has garnered interest within the scientific community for its unique chemical structure and potential, though modest, biological activities. This technical guide provides a comprehensive overview of the isolation, characterization, and reported biological activities of this compound, with a focus on presenting key data and experimental methodologies to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isolation of this compound

While this compound is known to be a natural product of the marine sponge Agelas clathrodes, detailed protocols for its isolation from this source are not extensively documented in readily available literature. However, a general workflow for the isolation of alkaloids from marine sponges can be inferred from standard practices in natural product chemistry. This typically involves extraction of the sponge biomass with organic solvents, followed by a series of chromatographic purification steps to isolate the target compound.

A generalized experimental workflow for the isolation and characterization of a natural product like this compound is depicted below.

Biosynthesis of Pyrrole-2-Aminoimidazole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole-2-aminoimidazole (P2A) alkaloids are a large and structurally diverse family of marine natural products, primarily isolated from marine sponges of the orders Agelasida and Axinellida.[1] These compounds exhibit a wide range of potent biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathways of these complex molecules is crucial for their sustainable production through synthetic biology approaches and for the generation of novel, more potent analogues. This guide provides an in-depth overview of the current knowledge on the biosynthesis of P2A alkaloids, focusing on precursor molecules, key enzymatic steps, and proposed biosynthetic pathways.

Core Biosynthetic Pathway: From Amino Acids to Monomeric P2A Alkaloids

The biosynthesis of P2A alkaloids is hypothesized to originate from simple amino acid precursors, leading to the formation of key monomeric building blocks such as oroidin, hymenidin, and clathrodin. These monomers then undergo further enzymatic transformations, including dimerization and cyclization, to generate the vast structural diversity observed in this family of natural products.

Precursor Molecules

Experimental evidence from radiolabeling studies has pointed to several amino acids as the primary precursors for the P2A alkaloid scaffold. The pyrrole-2-carboxamide moiety is believed to be derived from proline or ornithine , while the 2-aminoimidazole ring is thought to originate from histidine , arginine , or ornithine .

A key study utilizing a cell culture of the marine sponge Teichaxinella morchella (now Axinella corrugata) provided quantitative data on the incorporation of radiolabeled precursors into stevensine, a cyclized derivative of oroidin.[2][3]

Table 1: Incorporation of 14C-Labeled Precursors into Stevensine [2]

| Precursor | Specific Activity (dpm) | Incorporation (%) |

| [U-14C]-L-Proline | 1460 | 0.026 |

| [U-14C]-L-Ornithine | 1300 | 0.024 |

| [U-14C]-L-Histidine | 1460 | 0.026 |

These results, although showing low incorporation rates, provide direct evidence for the involvement of these amino acids in the biosynthesis of the P2A alkaloid core structure.

Proposed Biosynthetic Pathway to Oroidin

Oroidin is considered a central intermediate in the biosynthesis of more complex P2A alkaloids. While the exact enzymatic steps are not fully elucidated, a plausible pathway involves the condensation of a pyrrole-containing unit with a 2-aminoimidazole--containing moiety.

Caption: Proposed biosynthetic pathway of the P2A alkaloid monomer, oroidin.

Dimerization and Further Modifications: Generation of Structural Diversity

The remarkable structural diversity of P2A alkaloids arises from the dimerization and subsequent oxidative cyclization of the monomeric precursors. Oroidin and its analogues serve as key building blocks for the construction of more complex dimeric and polymeric structures.

Oroidin as a Precursor to Dimeric Alkaloids

Direct experimental evidence for the role of oroidin as a precursor to more complex P2A alkaloids was provided by studies using cell-free enzyme preparations from the marine sponges Agelas sceptrum and Stylissa caribica. In these experiments, synthetic 7-15N-labeled oroidin was converted into the dimeric alkaloids benzosceptrin C and nagelamide H.[4]

Table 2: Enzymatic Conversion of 15N-Oroidin to Dimeric P2A Alkaloids

| Sponge Species | Enzyme Preparation | Substrate | Product(s) |

| Agelas sceptrum | Cell-free extract | 7-15N-Oroidin | Benzosceptrin C |

| Stylissa caribica | Cell-free extract | 7-15N-Oroidin | Nagelamide H |

This work confirmed the long-standing hypothesis that oroidin is a key intermediate in the biosynthesis of the sceptrin and nagelamide families of P2A alkaloids.

Proposed Dimerization and Cyclization Pathways

The dimerization of oroidin is thought to proceed through various cycloaddition reactions, followed by oxidative rearrangements to yield the diverse array of dimeric scaffolds.

Caption: General proposed pathway for the formation of complex dimeric P2A alkaloids from oroidin.

Experimental Protocols

Radiotracer Feeding Studies with Sponge Cell Cultures

This protocol is adapted from the study by Andrade et al. (1999) on the biosynthesis of stevensine in Teichaxinella morchella cell culture.

a. Materials:

-

Sponge cell culture of Teichaxinella morchella.

-

[U-14C]-L-proline, [U-14C]-L-ornithine, [U-14C]-L-histidine.

-

Culture medium (e.g., modified Leibovitz's L-15 medium).

-

Solvents for extraction (e.g., methanol, dichloromethane).

-

HPLC system for purification.

-

Scintillation counter for radioactivity measurement.

b. Procedure:

-

Establish and maintain a healthy sponge cell culture.

-

To individual culture flasks, add the 14C-labeled amino acid precursor at a final concentration of 1 µCi/mL.

-

Incubate the cultures for a specified period (e.g., 7-14 days) under controlled conditions (e.g., 25 °C).

-

Harvest the cells by centrifugation.

-

Extract the cells and the culture medium separately with an appropriate solvent system (e.g., MeOH followed by a CH2Cl2/H2O partition).

-

Combine the organic extracts and concentrate under reduced pressure.

-

Purify the target alkaloid (stevensine) from the crude extract using HPLC.

-

Determine the specific activity of the purified compound using a scintillation counter.

-

Calculate the percent incorporation by comparing the total radioactivity incorporated into the product with the total radioactivity of the precursor added.

Caption: Experimental workflow for radiotracer feeding studies in sponge cell cultures.

In Vitro Enzymatic Synthesis of Dimeric P2A Alkaloids

This protocol is based on the work of Stout et al. (2012) demonstrating the conversion of oroidin to benzosceptrin C and nagelamide H.

a. Materials:

-

Fresh or frozen marine sponge tissue (Agelas sceptrum or Stylissa caribica).

-

Synthetic 7-15N-oroidin.

-

Buffer for enzyme extraction (e.g., phosphate buffer with protease inhibitors).

-

Homogenizer.

-

Centrifuge.

-

LC-MS/MS system for product analysis.

b. Procedure:

-

Prepare a cell-free enzyme extract by homogenizing the sponge tissue in cold buffer.

-

Centrifuge the homogenate at high speed to pellet cell debris and obtain a clear supernatant containing the soluble enzymes.

-

Set up the enzymatic reaction by incubating the cell-free extract with 7-15N-oroidin at a suitable temperature (e.g., 25-30 °C) for a defined period.

-

Quench the reaction by adding a solvent like methanol or acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify the formation of 15N-labeled dimeric products (benzosceptrin C and nagelamide H) by comparing their mass spectra and retention times with authentic standards.

Caption: Workflow for the in vitro enzymatic synthesis of dimeric P2A alkaloids.

Future Outlook

While significant progress has been made in identifying the precursors and key intermediates in P2A alkaloid biosynthesis, many questions remain. The specific enzymes responsible for the assembly of the monomeric units and their subsequent dimerization and cyclization are yet to be isolated and characterized. The identification and characterization of the biosynthetic gene clusters from marine sponges or their symbiotic microorganisms will be a critical step towards the heterologous production of these valuable compounds. Future research in this area will likely involve a combination of genomics, transcriptomics, proteomics, and sophisticated analytical techniques to unravel the complete biosynthetic machinery of this fascinating class of marine natural products.

References

- 1. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. islandscholar.ca [islandscholar.ca]

- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo synthesis of benzosceptrin C and nagelamide H from 7-15N-oroidin: implications for pyrrole-aminoimidazole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Complexity: An In-depth Technical Guide to the Biosynthetic Pathway of Clathrodin and Oroidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole-imidazole alkaloids (PIAs) are a vast and structurally diverse family of marine natural products, with over 150 members identified to date.[1] These compounds, primarily isolated from marine sponges of the genera Agelas, Axinella, and Stylissa, have garnered significant attention due to their complex architectures and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] At the heart of this molecular diversity lie the foundational precursors, clathrodin and oroidin.[1] Understanding the biosynthetic pathway of these fundamental building blocks is crucial for unlocking the full therapeutic potential of the entire PIA class, enabling synthetic biology approaches for novel compound generation, and informing the total synthesis of complex derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound and oroidin biosynthetic pathway, detailing hypothesized enzymatic steps, summarizing key quantitative data, and presenting experimental protocols that have been instrumental in elucidating this intricate process.

The Hypothesized Biosynthetic Pathway: From Amino Acids to Alkaloids

The biosynthesis of this compound and oroidin is believed to originate from simple proteinogenic amino acids, a common strategy in natural product biosynthesis. While the complete enzymatic machinery has yet to be fully characterized, feeding studies with isotopically labeled precursors and the isolation of key intermediates have allowed for the formulation of a widely accepted hypothetical pathway.

The pathway can be conceptually divided into two main branches that converge to form the characteristic pyrrole-2-aminoimidazole scaffold:

-

Formation of the Pyrrole Moiety: The pyrrole-2-carboxylic acid unit is proposed to be derived from the amino acid L-proline . This transformation likely involves an oxidation process, although the specific enzymes catalyzing this conversion in marine sponges have not been identified.

-

Formation of the 2-Aminoimidazole (2-AI) Moiety: The 2-AI portion of this compound and oroidin is thought to originate from L-lysine . A key intermediate in this branch of the pathway is the non-proteinogenic amino acid L-homoarginine . Homoarginine is formed from lysine via the action of an arginine/glycine amidinotransferase-like enzyme. Subsequent enzymatic transformations, likely involving oxidation and cyclization, convert homoarginine into the 2-aminoimidazole-containing precursor.

The final step in the formation of the basic this compound and oroidin structure is the amide coupling of the pyrrole-2-carboxylic acid moiety with the 2-aminoimidazole-containing precursor. The bromination of the pyrrole ring, which distinguishes oroidin from this compound, is catalyzed by a halogenase, a common enzymatic reaction in marine organisms.

References

- 1. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of the Marine Alkaloids, this compound and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Clathrodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Clathrodin, a marine alkaloid isolated from the sponge Agelas clathrodes. The information presented herein is essential for the identification, characterization, and further development of this naturally occurring compound. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Chemical Structure

This compound, with the chemical formula C₁₁H₁₃N₅O, is structurally identified as N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide.

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 124.5 |

| 2 | 6.88 (dd, J=2.5, 4.0 Hz) | 108.9 |

| 3 | 6.12 (dd, J=2.5, 3.5 Hz) | 110.2 |

| 4 | 6.80 (dd, J=2.5, 2.5 Hz) | 115.5 |

| 5 | - | 162.1 |

| 6 | 3.98 (dd, J=5.5, 5.5 Hz) | 39.5 |

| 7 | 6.20 (dt, J=15.5, 5.5 Hz) | 122.1 |

| 8 | 6.35 (d, J=15.5 Hz) | 123.8 |

| 9 | - | 135.2 |

| 10 | 6.60 (s) | 112.1 |

| 11 | - | 150.9 |

Note: NMR data was recorded in DMSO-d₆.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| ESI | 232.1249 | C₁₁H₁₄N₅O |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3340 | N-H stretching (amine and amide) |

| 1650 | C=O stretching (amide I) |

| 1600 | C=C stretching |

| 1540 | N-H bending (amide II) |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Isolation and Purification of this compound

Clathrodin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid first isolated from the Caribbean sea sponge Agelas clathrodes.[1] It belongs to the pyrrole-2-aminoimidazole (P2AI) class of natural products, a family of compounds known for their diverse and potent biological activities.[2] this compound and its synthetic analogues have garnered significant interest in the scientific community as potential therapeutic agents, particularly for their activity as modulators of voltage-gated sodium channels and their antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, synthesis, and biological activities of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₁H₁₃N₅O, is characterized by a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide group via an allylic bridge.[3]

Chemical Structure:

-

IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide

-

CAS Number: 135383-64-1

-

Molecular Formula: C₁₁H₁₃N₅O

-

Molecular Weight: 231.25 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived.

| Property | Value | Source |

| Molecular Weight | 231.25 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 231.11201006 Da | PubChem |

| Monoisotopic Mass | 231.11201006 Da | PubChem |

| Topological Polar Surface Area | 99.6 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 294 | PubChem |

Experimental Protocols

Isolation of this compound from Agelas clathrodes

The following protocol is a composite of methodologies described in the literature for the isolation of this compound from its natural source.

Workflow for the Isolation of this compound:

Caption: Workflow for the isolation of this compound from Agelas clathrodes.

Detailed Protocol:

-

Extraction:

-

The sponge material (Agelas clathrodes) is collected and freeze-dried.

-

The dried sponge is ground into a fine powder.

-

The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water (H₂O).

-

The aqueous suspension is then partitioned with n-butanol (n-BuOH).

-

The n-BuOH layer, containing the compounds of interest, is collected and concentrated.

-

-

Chromatographic Purification:

-

The concentrated n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase, eluting with H₂O.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by silica gel column chromatography.

-

The silica gel column is typically eluted with a solvent system such as chloroform-methanol (CHCl₃-MeOH) saturated with ammonia to prevent tailing of the basic compound.

-

Fractions containing pure this compound are combined and concentrated to yield the final product.

-

Total Synthesis of this compound

Several total syntheses of this compound have been reported. The following is a generalized workflow based on common synthetic strategies.

Workflow for the Total Synthesis of this compound:

Caption: Generalized workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its effects on voltage-gated sodium channels and its antimicrobial properties being the most studied.

Modulation of Voltage-Gated Sodium Channels

This compound has been identified as a modulator of voltage-gated sodium (NaV) channels.[4] Initial studies on chick embryo sympathetic ganglia showed that this compound could decrease the maximum amplitude of inward sodium currents by approximately 30% and shift the voltage dependence of inactivation to more negative potentials.[4] However, a more recent and comprehensive study reinvestigating its activity on a broad panel of NaV channel isoforms found that this compound itself did not exert significant activity at concentrations up to 10 µM. Interestingly, some synthetic analogues of this compound were found to be active modulators, suggesting that the pyrrole-2-aminoimidazole scaffold is a valuable starting point for the development of novel NaV channel ligands.

Mechanism of Action on Voltage-Gated Sodium Channels:

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity. One study reported that this compound exhibited weak activity against Proteus vulgaris, Staphylococcus aureus, and Shigella flexneri with a Minimum Inhibitory Concentration (MIC) of 1 mg/ml. Another study found that this compound possessed almost no antimicrobial activity at a concentration of 50 µM against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans. In contrast, its dibrominated analog, oroidin, showed promising activity against Gram-positive bacteria.

| Organism | MIC (µg/mL) | Reference |

| Proteus vulgaris | 1000 | |

| Staphylococcus aureus | 1000 | |

| Shigella flexneri | 1000 | |

| Enterococcus faecalis | > 11.57 | |

| Staphylococcus aureus | > 11.57 | |

| Escherichia coli | > 11.57 | |

| Candida albicans | > 11.57 |

Cytotoxic Activity

The cytotoxic properties of this compound have also been investigated. An early study reported that it inhibited the growth of SW-480 cells with an ED₅₀ of 53 µg/mL. More recent studies have focused on the cytotoxic and pro-apoptotic activities of synthetic analogues of this compound, with some indole-based analogues showing EC₅₀ values in the low micromolar range for apoptosis induction in HepG2 and THP-1 cell lines.

Conclusion

This compound, a pyrrole-2-aminoimidazole alkaloid from the marine sponge Agelas clathrodes, represents an important natural product with a range of biological activities. While its own therapeutic potential may be limited by modest potency in some assays, its chemical scaffold has proven to be a valuable template for the design and synthesis of more potent and selective analogues, particularly as modulators of voltage-gated sodium channels and as potential anticancer agents. Further research into the mechanism of action of this compound and its derivatives will be crucial for the development of new therapeutic agents based on this fascinating marine natural product.

References

- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 2. Antimicrobial Activity of the Marine Alkaloids, this compound and Oroidin, and Their Synthetic Analogues [mdpi.com]

- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Clathrodin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin, a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas, and its synthetic derivatives have emerged as a promising class of bioactive compounds. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols for key biological assays are provided, along with a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the molecular mechanisms and experimental designs discussed herein.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the pyrrole-2-aminoimidazole alkaloids, including this compound and its well-known brominated analogue oroidin, have garnered significant attention from the scientific community. These compounds serve as scaffolds for the development of novel therapeutic agents due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This guide aims to consolidate the current knowledge on the biological activities of this compound and its derivatives, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

Synthetic analogues of this compound have demonstrated significant pro-apoptotic activity in various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of key signaling cascades such as PI3K/Akt and MAPK pathways.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic and pro-apoptotic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | Assay | Activity Metric | Value (µM) | Reference |

| Analogue 2 | HepG2 | Apoptosis Induction | EC50 | 13-20 | [1] |

| Analogue 3 | HepG2 | Apoptosis Induction | EC50 | 13-20 | [1] |

| Analogue 4 | HepG2 | Apoptosis Induction | EC50 | 13-20 | [1] |

| Analogue 5 | HepG2 | Apoptosis Induction | EC50 | 13-20 | [1] |

| Analogue 2 | THP-1 | Apoptosis Induction | EC50 | 20-24 | [1] |

| Analogue 3 | THP-1 | Apoptosis Induction | EC50 | 20-24 | |

| Analogue 4 | THP-1 | Apoptosis Induction | EC50 | 20-24 | |

| Analogue 5 | THP-1 | Apoptosis Induction | EC50 | 20-24 | |

| Indole-based analogue 24c | HepG2 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 28c | HepG2 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 29c | HepG2 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 34c | HepG2 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 24c | THP-1 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 28c | THP-1 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 29c | THP-1 | Apoptosis Induction | EC50 | low µM range | |

| Indole-based analogue 34c | THP-1 | Apoptosis Induction | EC50 | low µM range |

Signaling Pathways in Anticancer Activity

This compound derivatives have been shown to induce apoptosis by modulating key signaling pathways that regulate cell survival and death. The PI3K/Akt and MAPK signaling cascades are frequently implicated in the mechanism of action of these compounds.

Studies have indicated that synthetic analogues of this compound can trigger apoptosis through the extrinsic pathway, as evidenced by the activation of caspase-8 prior to caspase-9. This suggests an interaction with death receptors on the cell surface, leading to the initiation of the apoptotic cascade.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, THP-1)

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay assesses the long-term effect of this compound derivatives on the ability of single cancer cells to form colonies.

Materials:

-

6-well plates or culture dishes

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

When colonies are visible (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Antimicrobial Activity

While this compound itself shows little to no antimicrobial activity, its dibromo analogue, oroidin, and other synthetic derivatives have demonstrated promising activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound, oroidin, and a potent synthetic analogue against various microbial strains.

| Compound | S. aureus (MIC₉₀ µM) | E. faecalis (MIC₉₀ µM) | E. coli (MIC₉₀ µM) | C. albicans (MIC₉₀ µM) | Reference |

| This compound (2a) | >50 | >50 | >50 | >50 | |

| Oroidin (2b) | >90% inhibition at 50 µM | ~50% inhibition at 50 µM | Inactive | Inactive | |

| 4-phenyl-2-aminoimidazole (6h) | 12.5 | 12.5 | 50 | ≥50 |

Experimental Protocols

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Antimicrobial compounds (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Plate reader (optional)

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the antimicrobial compound at twice the highest desired concentration to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add 10 µL of the inoculum to each well, except for the sterility control well. Include a growth control well (broth + inoculum, no compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Alternatively, read the optical density at 600 nm.

Anti-inflammatory and Neurological Activities

The investigation into the anti-inflammatory and neurological activities of this compound and its direct derivatives is an emerging area of research. While direct evidence is limited, studies on structurally related marine alkaloids and other natural products suggest potential mechanisms of action that may be relevant.

Potential Anti-inflammatory Mechanisms

Natural products often exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound derivatives could inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Potential Neurological Activity

Some natural alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The potential for this compound derivatives to act as AChE inhibitors warrants further investigation.

Conclusion

This compound and its derivatives represent a versatile class of marine natural products with significant therapeutic potential. Their demonstrated anticancer and antimicrobial activities, coupled with plausible mechanisms for anti-inflammatory and neurological effects, make them attractive lead compounds for drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further elucidate the biological activities and therapeutic applications of these fascinating molecules. Future research should focus on in vivo efficacy studies, detailed mechanistic investigations, and the development of structure-activity relationships to optimize the therapeutic potential of this compound-based compounds.

References

The Marine Alkaloid Clathrodin: A Comprehensive Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant potential for pharmaceutical development. Among the myriad of natural products isolated from marine organisms, the pyrrole-2-aminoimidazole (P2AI) alkaloids, a class of nitrogen-containing compounds, have garnered considerable attention for their diverse and potent biological activities. Clathrodin, a member of this family, was first isolated from the marine sponge Agelas clathrodes.[1][2] This in-depth technical guide provides a comprehensive review of the existing literature on this compound and its analogs, with a focus on aspects relevant to marine drug discovery. We will delve into its biosynthesis, isolation, and biological activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this promising area.

Biosynthesis of this compound

This compound is a key biosynthetic precursor to a wide array of more complex P2AI alkaloids.[3] The proposed biosynthetic pathway originates from the amino acid proline, which is hypothesized to be converted into pyrrole-2-carboxylic acid. This is then coupled with a 2-aminoimidazole moiety, which itself is likely derived from other amino acids, to form the basic this compound scaffold.

Caption: Putative biosynthetic pathway of this compound.

Isolation and Purification

The isolation of this compound from its natural source, the marine sponge Agelas clathrodes, involves a multi-step process of extraction and chromatographic separation. While specific protocols for isolating only this compound are not extensively detailed, a general workflow can be constructed based on methods used for extracting secondary metabolites from Agelas species.

Experimental Protocol: Isolation of this compound

1. Sample Collection and Preparation:

-

Collect specimens of the marine sponge Agelas clathrodes.

-

Freeze-dry the sponge material to remove water and facilitate extraction.

-

Grind the dried sponge into a fine powder to increase the surface area for solvent extraction.[4]

2. Extraction:

-

Macerate the powdered sponge material sequentially with methanol (MeOH) and a mixture of dichloromethane (CH2Cl2) and MeOH (1:1).[5] This is a common procedure for extracting a broad range of metabolites from marine sponges.

-

Perform each solvent extraction multiple times (e.g., 3x) to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol (n-BuOH). This step separates compounds based on their polarity, with many alkaloids partitioning into the n-BuOH layer.

4. Chromatographic Purification:

-

Subject the n-BuOH fraction to a series of chromatographic techniques to isolate this compound.

-

Reversed-Phase Chromatography: Apply the extract to a C18 solid-phase extraction (SPE) column, eluting with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol).

-

Silica Gel Chromatography: Further purify the fractions containing this compound using silica gel column chromatography with a solvent system such as chloroform-methanol (e.g., 4:1) saturated with ammonia.

-

High-Performance Liquid Chromatography (HPLC): For final purification, utilize reversed-phase HPLC with a suitable solvent gradient (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid).

5. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Biological Activities and Therapeutic Potential

This compound and its synthetic analogs have been investigated for a range of biological activities, highlighting their potential as leads for drug development. The primary areas of interest include their antimicrobial, cytotoxic, and ion channel modulating effects.

Antimicrobial Activity

Initial screenings revealed that this compound itself possesses weak antimicrobial activity. However, its brominated analog, oroidin, shows promising activity against Gram-positive bacteria. This has spurred the synthesis and evaluation of numerous this compound and oroidin analogs to identify compounds with enhanced antimicrobial properties.

| Compound | Organism | Activity | Value | Reference |

| This compound | Enterococcus faecalis | % Inhibition at 50 µM | < 50% | |

| This compound | Staphylococcus aureus | % Inhibition at 50 µM | < 80% | |

| This compound | Escherichia coli | % Inhibition at 50 µM | < 20% | |

| This compound | Candida albicans | % Inhibition at 50 µM | < 20% | |

| Oroidin | Staphylococcus aureus | % Inhibition at 50 µM | > 90% | |

| Oroidin | Enterococcus faecalis | % Inhibition at 50 µM | ~50% | |

| Analog 6h | S. aureus & E. faecalis | MIC90 | 12.5 µM | |

| Analog 6h | E. coli | MIC90 | 50 µM |

Table 1: Antimicrobial Activity of this compound and Analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

1. Preparation of Microbial Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Test Compounds:

-

Dissolve this compound and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Prepare a series of twofold dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.

3. Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the test compounds.

-

Include positive controls (a known antibiotic) and negative controls (vehicle solvent).

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The percentage of growth inhibition can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Cytotoxic and Anti-Cancer Activity

This compound and, more significantly, its synthetic derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death.

| Compound | Cell Line | Activity | Value | Reference |

| This compound Analog 24c | HepG2 (Hepatocellular Carcinoma) | EC50 (Apoptosis Induction) | Low µM range | |

| This compound Analog 28c | HepG2 (Hepatocellular Carcinoma) | EC50 (Apoptosis Induction) | Low µM range | |

| This compound Analog 29c | THP-1 (Acute Monocytic Leukemia) | EC50 (Apoptosis Induction) | Low µM range | |

| This compound Analog 34c | THP-1 (Acute Monocytic Leukemia) | EC50 (Apoptosis Induction) | Low µM range | |

| Ethanolic Extract of A. clathrodes | MDA-MB-231 (Breast Cancer) | IC50 | < 20 µg/mL | |

| Ethanolic Extract of A. clathrodes | RE259 (Glioblastoma) | IC50 | < 20 µg/mL | |

| Ethanolic Extract of A. clathrodes | MOLM-14 (Acute Myeloid Leukemia) | IC50 | < 20 µg/mL |

Table 2: Cytotoxic Activity of this compound Analogs and Extracts.

Apoptosis Induction

The induction of apoptosis is a key mechanism by which many anti-cancer drugs exert their effects. While the precise signaling pathway for this compound-induced apoptosis has not been fully elucidated, it is likely to involve one of the two major apoptotic pathways: the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Perspectives

This compound, as a foundational molecule in the P2AI alkaloid family, represents a valuable scaffold for the development of new therapeutic agents. While this compound itself exhibits modest biological activity, the exploration of its synthetic analogs has yielded compounds with potent antimicrobial and anti-cancer properties. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogs will be crucial to delineate the structural features required for optimal activity and selectivity.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by the most potent this compound analogs is necessary to guide their development as clinical candidates.

-

In Vivo Efficacy and Toxicity: Promising compounds identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.

-

Sustainable Production: As the natural supply of this compound is limited, the development of efficient and scalable synthetic routes or biotechnological production methods will be essential for any future clinical and commercial applications.

The study of this compound and its derivatives exemplifies the potential of marine natural products to provide novel chemical entities for drug discovery. With continued interdisciplinary efforts in marine biology, natural products chemistry, and pharmacology, these fascinating molecules may one day yield new treatments for a range of human diseases.

References

- 1. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Investigation of the Calcareous Marine Sponge Pericharax heteroraphis, Clathridine-A Related Derivatives Isolation, Synthesis and Osteogenic Activity [mdpi.com]

Exploring the Ecological Role of Clathrodin in Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin, a pyrrole-2-aminoimidazole alkaloid isolated from marine sponges of the genus Agelas and other related genera, represents a class of secondary metabolites with significant ecological and pharmacological implications. This technical guide provides an in-depth exploration of the ecological role of this compound, focusing on its function as a chemical defense agent. This document summarizes the available quantitative data on its biological activities, details the experimental protocols for its study, and presents visual workflows and hypothetical signaling pathways to facilitate a deeper understanding of its function. While direct quantitative data for this compound in certain ecological assays remains to be fully elucidated, this guide synthesizes the current knowledge, drawing parallels from its well-studied structural analogue, oroidin, to provide a comprehensive overview for researchers in marine natural products, chemical ecology, and drug discovery.

Introduction to this compound

This compound is a member of the pyrrole-imidazole alkaloids (PIAs), a class of nitrogenous compounds predominantly found in marine sponges.[1][2] First isolated from the Caribbean sponge Agelas clathrodes, its structure features a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group.[3] Like other PIAs, this compound is believed to play a crucial role in the survival of the host sponge, which, as a sessile filter-feeder, is vulnerable to predation, competition for space, and biofouling.[2][4] The biological activities of this compound and its derivatives, including antimicrobial and cytotoxic properties, have also attracted significant interest in the field of drug development.

Ecological Role of this compound

The primary ecological function of this compound and related PIAs is chemical defense. Sponges utilize these secondary metabolites to deter predators, inhibit the growth of competing organisms (allelopathy), and prevent the settlement of fouling organisms on their surfaces.

Anti-predatory Defense

Studies on Agelas sponges have demonstrated that PIAs are effective feeding deterrents against reef fish. While direct quantification of this compound's anti-predatory activity is limited, research on the closely related and co-occurring alkaloid oroidin shows significant feeding deterrence at natural concentrations. This suggests that this compound contributes to the chemical defense arsenal of the sponge, making it unpalatable to potential predators.

Antimicrobial Defense

This compound exhibits antimicrobial activity, although in some studies it has shown weaker effects compared to its brominated analogue, oroidin. This activity is likely a defense mechanism against pathogenic marine bacteria and fungi, protecting the sponge from infections. The surrounding seawater is rich in microorganisms, and the filter-feeding nature of sponges makes them susceptible to microbial invasion.

Anti-fouling and Allelopathic Potential

The surfaces of marine sponges are often remarkably free of fouling organisms, suggesting the production of anti-fouling compounds. While not extensively studied for this compound specifically, PIAs as a class are thought to contribute to this protective chemical shield. Similarly, the release of these compounds into the immediate environment may inhibit the growth of nearby competitors, such as corals and other sessile invertebrates, an ecological interaction known as allelopathy.

Quantitative Data

Table 1: Concentration of Pyrrole-Imidazole Alkaloids in Agelas Sponges

| Compound | Sponge Species | Concentration (mg/mL of sponge tissue) | Reference |

| Oroidin | Agelas wiedenmayeri | 0.8 | |

| 4,5-dibromopyrrole-2-carboxylic acid | Agelas wiedenmayeri | 2.0 | |

| Sceptrin | Agelas conifera | 5.3 (mean) | |

| This compound | Agelas clathrodes | Not Quantified | - |

Table 2: Antimicrobial Activity of this compound and Oroidin

| Compound | Microbial Strain | MIC (µM) | Reference |

| This compound | Enterococcus faecalis | >50 | |

| Staphylococcus aureus | >50 | ||

| Escherichia coli | >50 | ||

| Candida albicans | >50 | ||

| Oroidin | Enterococcus faecalis | ~50 | |

| Staphylococcus aureus | <50 (>90% inhibition at 50 µM) | ||

| Escherichia coli | >50 | ||

| Candida albicans | >50 |

Table 3: Cytotoxicity of this compound and its Analogues

| Compound/Analogue | Cell Line | IC₅₀ or EC₅₀ (µM) | Reference |

| This compound Analogue 5 | THP-1 (human monocytic leukemia) | Induces apoptosis at 25 µM | |

| Oroidin | Huh-7 (human hepatocellular carcinoma) | 78 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound's ecological role.

Extraction and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of pyrrole-imidazole alkaloids from Agelas sponges.

-

Sample Collection and Preparation:

-

Collect sponge specimens (e.g., Agelas clathrodes) by hand using SCUBA and immediately freeze them at -20°C.

-

Freeze-dry the sponge tissue to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Solvent Extraction:

-

Macerate the powdered sponge tissue in methanol (MeOH) at room temperature for 24 hours. Repeat this process three times to ensure complete extraction of polar and semi-polar metabolites.

-

Combine the MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude MeOH extract in water and perform a liquid-liquid partition with n-butanol (n-BuOH).

-

Separate the n-BuOH layer, which will contain the alkaloids, and evaporate the solvent to yield a concentrated n-BuOH fraction.

-

-

Chromatographic Purification:

-

Subject the n-BuOH fraction to reversed-phase column chromatography (e.g., using a C18 stationary phase).

-

Elute the column with a gradient of decreasingly polar solvents, such as a water/acetonitrile (MeCN) gradient.

-

Monitor the fractions using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing compounds with similar retention times and UV-Vis spectra to this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the combined fractions using semi-preparative or preparative reversed-phase HPLC.

-

A typical gradient for related compounds is 20% to 60% MeCN in water (with 0.1% trifluoroacetic acid) over 40 minutes, with a flow rate of 1 mL/min.

-

Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound and verify its purity and structure using analytical techniques such as NMR and mass spectrometry.

-

Antimicrobial Bioassay (Broth Microdilution Method)

-

Preparation of Microbial Cultures:

-

Inoculate the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB).

-

Incubate the cultures overnight at the optimal temperature for each microbe.

-

Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Plates:

-

In a 96-well microtiter plate, perform serial dilutions of the purified this compound in the appropriate broth to achieve a range of test concentrations.

-

Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (broth with the solvent used to dissolve this compound, e.g., DMSO).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 48 hours for fungi.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Bioassay (MTT Assay)

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of purified this compound in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

-

Include a positive control (a known cytotoxic drug, e.g., doxorubicin) and a negative control (medium with the solvent).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Anti-predatory Feeding Bioassay

This protocol is adapted from the established method for assessing feeding deterrence in Caribbean reef fish.

-

Predator Acclimation:

-

Acclimate a generalist predatory fish, such as the bluehead wrasse (Thalassoma bifasciatum), in laboratory aquaria.

-

-

Food Pellet Preparation:

-

Prepare a palatable food paste from squid or other appropriate food source.

-

Divide the paste into two batches. To one batch, add the purified this compound at a concentration equivalent to its natural concentration in the sponge tissue (if known, otherwise use concentrations of related compounds as a starting point). To the other batch (control), add only the solvent.

-

Form small, uniform pellets from both batches.

-

-

Feeding Assay:

-

Offer a control pellet to a fish to confirm it is feeding.

-

After the control pellet is consumed, offer a treatment pellet containing this compound.

-

Record whether the pellet is accepted or rejected. If rejected, offer another control pellet to ensure the fish has not ceased feeding for other reasons.

-

-

Data Analysis:

-

Repeat the assay with multiple individual fish.

-

Analyze the data to determine if there is a statistically significant difference in the acceptance of control versus treatment pellets.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway related to the study of this compound.

Conclusion and Future Directions

This compound, a pyrrole-imidazole alkaloid from marine sponges, plays a significant ecological role primarily as a chemical defense agent. Its antimicrobial and likely anti-predatory activities contribute to the survival and ecological success of its host sponge. While the broad strokes of its function are understood, there remain significant gaps in our knowledge.

Future research should focus on:

-

Quantification: Determining the precise concentration of this compound in various sponge species and tissues to better understand its ecological relevance.

-

Specific Bioassays: Conducting targeted bioassays to quantify the anti-fouling and allelopathic effects of purified this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand the mechanisms behind its cytotoxicity and other biological activities.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of this compound when combined with other co-occurring secondary metabolites in the sponge.

A more comprehensive understanding of the ecological role of this compound will not only advance the field of marine chemical ecology but also provide valuable insights for the development of new pharmaceuticals and environmentally friendly antifouling agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Clathrodin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid belonging to the pyrrole-2-aminoimidazole (P2AI) class of natural products, originally isolated from sponges of the genus Agelas.[1] It serves as a biosynthetic precursor to a wide array of more complex P2AI alkaloids.[2][3][4][5] this compound and its synthetic analogues have garnered significant interest from the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and ion channel modulating properties. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, summarizing key quantitative data and illustrating relevant workflows and pathways.

Synthetic Strategies for this compound and its Analogues

Two primary synthetic strategies have emerged for the efficient construction of this compound and its derivatives: a route involving an imidazo[1,2-a]pyrimidine intermediate and a more direct approach utilizing peptide coupling reagents.

Imidazo[1,2-a]pyrimidine-Based Synthesis

This strategy offers an efficient and scalable route to this compound and related compounds like oroidin and hymenidin. A key advantage of this approach is the avoidance of expensive guanidine reagents and complex protecting group manipulations that are often required in other synthetic pathways. The synthesis hinges on the construction of a functionalized imidazo[1,2-a]pyrimidine core, which is later converted to the 2-aminoimidazole moiety of the final product.

Caption: General workflow for the imidazo[1,2-a]pyrimidine-based synthesis of this compound.

Amide Coupling Strategy

A more convergent approach to this compound and its analogues involves the direct coupling of a 2-aminoimidazole-containing fragment with a suitable carboxylic acid, such as pyrrole-2-carboxylic acid. This method is particularly amenable to the generation of diverse analogues by simply varying the carboxylic acid coupling partner. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed to facilitate this amide bond formation.

Caption: Workflow for the synthesis of this compound and analogues via amide coupling.

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis of this compound via Imidazo[1,2-a]pyrimidine Intermediate

This protocol is adapted from the work of Rasapalli et al. and represents a robust method for the synthesis of the 2-aminoimidazole core.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

-

A detailed multi-step synthesis is performed to construct the core heterocyclic system. For a comprehensive procedure, please refer to the supplementary information of the original publication by Rasapalli et al., Org. Biomol. Chem., 2013, 11 , 4133-4137.

Step 2: Hydrazinolysis of the Imidazo[1,2-a]pyrimidine

-

To a solution of the imidazo[1,2-a]pyrimidine intermediate in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the corresponding 2-aminoimidazole derivative.

Step 3: Amide Coupling to Yield this compound

-

Dissolve the 2-aminoimidazole derivative and pyrrole-2-carboxylic acid in anhydrous DMF.

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield this compound.

Step 4: Characterization

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of this compound via TBTU Coupling

This protocol is based on the general methodology for synthesizing this compound analogues reported by Zidar et al.

Step 1: Preparation of the Amine Precursor

-

The synthesis of the (E)-3-(2-amino-1H-imidazol-5-yl)prop-2-en-1-amine precursor can be achieved through various published methods.

Step 2: TBTU-Mediated Amide Coupling

-

To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF at room temperature, add TBTU (1.1 eq.) and N-methylmorpholine (NMM) (3.0 eq.).

-

Stir the mixture for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of the amine precursor (1.0 eq.) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the purified this compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Quantitative Data

The biological activity of this compound and its analogues has been evaluated against various microbial strains. The following table summarizes the antimicrobial screening data from a study by Zidar et al.

| Compound ID | Structure/Modification | Target Organism | Activity (% Inhibition at 50 µM) | MIC (µM) |

| This compound | (Parent Compound) | S. aureus | < 20% | > 50 |

| E. faecalis | < 20% | > 50 | ||

| E. coli | < 20% | > 50 | ||

| C. albicans | < 20% | > 50 | ||

| Oroidin | (Dibromo-pyrrole analogue) | S. aureus | > 90% | 12.5 |

| E. faecalis | ~50% | 25 | ||

| E. coli | < 20% | > 50 | ||

| C. albicans | < 20% | > 50 | ||

| Analogue 2c | (Indole-2-carboxamide) | S. aureus | ~80% | 25 |

| E. faecalis | ~40% | > 50 | ||

| Analogue 2d | (5-Fluoro-indole-2-carboxamide) | S. aureus | > 90% | 12.5 |

| E. faecalis | ~60% | 25 | ||

| Analogue 6h | (4-Phenyl-2-aminoimidazole with 5-bromo-indole-2-carboxamide) | S. aureus | > 90% | 12.5 |

| E. faecalis | > 90% | 12.5 | ||

| E. coli | ~80% | 50 |

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound and its analogues are still under active investigation. However, their antimicrobial activity suggests interference with essential bacterial processes. For instance, some P2AI alkaloids have been shown to inhibit bacterial biofilm formation. A plausible, though not yet definitively proven, mechanism of action for the antimicrobial effects could involve the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

The diagram below illustrates a hypothetical signaling pathway for the antimicrobial action of a this compound analogue.

Caption: Hypothetical mechanism of antimicrobial action for a this compound analogue.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Clathrodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrodin is a marine alkaloid belonging to the pyrrole-2-aminoimidazole (P2AI) class of natural products, which are known for their diverse biological activities, including antimicrobial and antibiofilm properties. This document provides detailed protocols for two established laboratory-scale synthetic routes to this compound, targeting researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols are designed to be clear, concise, and reproducible. Additionally, quantitative data, including spectroscopic information, is summarized for ease of reference. A proposed mechanism of action, involving the inhibition of bacterial quorum sensing, is also discussed and visualized.

Introduction

Marine sponges of the genus Agelas are a rich source of structurally unique and biologically active secondary metabolites. Among these, the P2AI alkaloids, such as this compound, have garnered significant attention due to their potential as scaffolds for the development of novel therapeutic agents. The synthesis of these natural products is crucial for confirming their structure, enabling detailed biological evaluation, and providing access to analogues with potentially improved properties. This application note details two effective methods for the laboratory-scale synthesis of this compound.

Data Presentation

A summary of the key quantitative data for the synthesized this compound is presented in Table 1. This includes molecular properties and nuclear magnetic resonance (NMR) spectroscopic data, which are critical for the characterization and verification of the final product.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₅O | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.75 (t, 1H, J = 5.6 Hz), 7.87-7.90 (m, 2H), 7.45-7.49 (m, 3H), 6.65 (s, 1H), 6.29 (bs, 2H), 6.22 (d, 1H, J = 16.0 Hz), 5.99 (td, 1H, J = 5.7 Hz, J = 15.8 Hz), 3.98 (t, 2H, J = 5.3 Hz) | [2] |

| ¹³C NMR (100 MHz, MeOH-d₄) δ (ppm) | 165.84, 150.23, 134.47, 131.05, 128.23, 127.15, 121.16, 121.00, 120.50, 120.47, 41.05 | [2] |

Experimental Protocols

Two distinct and effective protocols for the laboratory-scale synthesis of this compound are provided below.

Protocol 1: Synthesis via Amide Coupling with 2-(Trichloroacetyl)pyrrole

This protocol involves the synthesis of a key intermediate, 2-(trichloroacetyl)pyrrole, followed by its reaction with 2-amino-4-(3-aminopropyl)-1H-imidazole.

Materials and Reagents:

-

Pyrrole

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Sodium carbonate (Na₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2-Amino-4-(3-aminopropyl)-1H-imidazole dihydrochloride

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH) saturated with ammonia (NH₃)

-

Concentrated hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole

-

To a solution of trichloroacetyl chloride (48 mL, 0.43 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, add a solution of pyrrole (25 g, 0.37 mol) in anhydrous diethyl ether (500 mL) dropwise over 2 hours.

-

The reaction mixture will begin to reflux during the addition. After the addition is complete, continue to reflux for an additional 1 hour.

-

Quench the reaction by adding a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL).

-

Separate the organic layer and wash it sequentially with water (4 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(trichloroacetyl)pyrrole as a solid. The reported yield is approximately 91%.

Step 2: Synthesis of this compound

-

To a stirred solution of 2-amino-4-(3-aminopropyl)-1H-imidazole dihydrochloride (0.2 g, 0.95 mmol) in DMF (2 mL) at room temperature, add sodium carbonate (0.11 g, 1.0 mmol).

-

Add 2-(trichloroacetyl)pyrrole (0.25 g, 1.1 mmol) to the mixture.

-

Stir the reaction mixture for 1 hour.

-

Dilute the mixture with diethyl ether and decant the solvent (3 x 50 mL).

-

Purify the resulting residue by flash chromatography on silica gel using a mobile phase of dichloromethane/methanol saturated with ammonia (17:3) to obtain this compound as a free base.

-

To obtain the hydrochloride salt, dissolve the free base in methanol, add concentrated HCl, and concentrate in vacuo. The reported yield for this step is 75%.

Protocol 2: Synthesis via TBTU-Mediated Amide Coupling

This protocol utilizes the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to facilitate the amide bond formation between pyrrole-2-carboxylic acid and an appropriate amine precursor.

Materials and Reagents:

-

Pyrrole-2-carboxylic acid

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dry dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Amine precursor: (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)amine (or a protected version)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve pyrrole-2-carboxylic acid (1 equivalent), TBTU (1.1 equivalents), and N-methylmorpholine (2 equivalents) in dry DMF (or CH₂Cl₂) and stir under an inert atmosphere (e.g., argon) at room temperature for 1 hour to activate the carboxylic acid.

-